molecular formula C26H28N4O2 B2746130 N3-L-Lys(Mtt)-OH CAS No. 1333231-26-7

N3-L-Lys(Mtt)-OH

Cat. No. B2746130
CAS RN: 1333231-26-7
M. Wt: 428.536
InChI Key: KBXSFBJXJSKJBY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-L-Lys(Mtt)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a derivative of lysine, an amino acid that plays a crucial role in protein synthesis and cell growth.

Scientific Research Applications

1. Peptide Synthesis

N3-L-Lys(Mtt)-OH is primarily used in peptide synthesis. Aletras et al. (2009) developed N alpha-9-Fluorenylmethoxycarbonyl-N epsilon-4=methyltrityl-lysine, [Fmoc-Lys(Mtt)-OH], from lysine, demonstrating its utility in peptide synthesis. They highlighted its use in the synthesis of cyclic cholecystokinin analogs and lysine cores for the solid-phase synthesis of antigenic peptides or template-assembled synthetic proteins (Aletras et al., 2009).

2. Photocatalytic Ammonia Synthesis

In the context of photocatalytic ammonia synthesis, Zhang et al. (2019) discussed the use of photocatalysts for the reduction of N2 to NH3 under mild reaction conditions. This is an area where compounds like this compound could potentially find application, particularly in the development of sustainable technologies for industrial-scale NH3 production (Zhang et al., 2019).

3. Biocompatibility in Nanoparticle Applications

Shen et al. (2010) explored the biocompatibility of nanoparticles in biological research. Their study on lanthanide nanoparticles, which exhibit features like large Stokes’ shifts and high photochemical stability, could be relevant in understanding the potential biocompatible applications of this compound in optical probes and imaging (Shen et al., 2010).

4. Modification of Membrane Surfaces

Kull et al. (2005) utilized nitrogen-based plasma systems for modifying microporous polyethersulfone membranes. Their work aimed to create permanently hydrophilic surfaces and reduce protein fouling. Compounds like this compound could potentially be involved in similar surface modification processes, particularly in the context of improving membrane technology for various applications (Kull et al., 2005).

5. Lysosome Research and Cancer Therapy

Rebecca et al. (2017) discussed the dual roles of lysosomes in cancer metabolism, highlighting compounds that inhibit mTOR signaling and autophagy. Research in this area could benefit from the use of this compound or similar compounds, particularly in developing new strategies for cancer therapy (Rebecca et al., 2017).

properties

IUPAC Name

(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXSFBJXJSKJBY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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